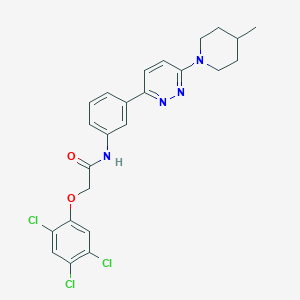
2-(2-Oxopropyl)azepane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopropyl)azepane-1-carbaldehyde is a chemical compound with the molecular formula C9H15NO2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)azepane-1-carbaldehyde can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation of suitable precursors. This method proceeds under mild conditions and offers a broad reaction scope . The reaction typically involves the use of palladium catalysts and ligands, with carbon dioxide as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)azepane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
2-(2-Oxopropyl)azepane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)azepane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and drug design .
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in drug molecules.
Uniqueness
2-(2-Oxopropyl)azepane-1-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its seven-membered ring structure offers a different spatial arrangement compared to piperidine and pyrrolidine, making it valuable in the design of novel compounds with unique biological activities .
Properties
CAS No. |
89216-34-2 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(2-oxopropyl)azepane-1-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-9(13)7-10-5-3-2-4-6-11(10)8-12/h8,10H,2-7H2,1H3 |
InChI Key |
ZTMKQVWANUAXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCCN1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)




![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)


![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)

